N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide

Description

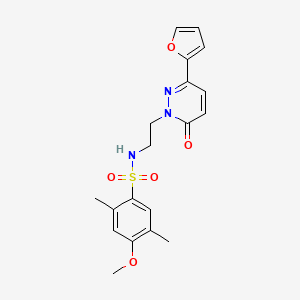

This compound features a benzenesulfonamide core substituted with methoxy and dimethyl groups at positions 4, 2, and 3. A pyridazinone ring (6-oxopyridazin-1(6H)-yl) is linked via an ethyl chain to the sulfonamide nitrogen. The pyridazinone is further substituted with a furan-2-yl group at position 4.

Properties

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S/c1-13-12-18(14(2)11-17(13)26-3)28(24,25)20-8-9-22-19(23)7-6-15(21-22)16-5-4-10-27-16/h4-7,10-12,20H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEVDFKDPPWLNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula: C18H22N4O4S

- Molecular Weight: 382.45 g/mol

- Functional Groups: Furan ring, pyridazinone core, sulfonamide group, methoxy group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been proposed:

- Enzyme Inhibition: The furan and pyridazinone moieties may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation: The sulfonamide group can interact with receptors, potentially modulating their activity.

- Antioxidant Activity: The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity

Antimicrobial Properties:

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that related furan derivatives can inhibit bacterial growth effectively.

Anticancer Activity:

this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through tubulin polymerization inhibition, similar to other benzo[b]furan derivatives .

Anti-inflammatory Effects:

The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this group have been shown to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and related structures:

- Study on Antimicrobial Activity:

- Anticancer Screening:

- Inflammation Model:

Data Summary Table

Comparison with Similar Compounds

Structural Analog 1: 4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (Compound 5a, )

- Core Structure: Shares the pyridazinone-sulfonamide backbone but replaces the furan-2-yl group with a benzyloxy substituent.

- Synthesis : Prepared via benzyl bromide derivatives (e.g., 4a-c) reacting with 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide in DMF with K₂CO₃ at 5°C .

- Key Differences :

| Property | Target Compound | Compound 5a |

|---|---|---|

| Substituent on Pyridazine | Furan-2-yl | Benzyloxy |

| Molecular Weight (g/mol) | ~430 (estimated) | 387.38 (HRMS: [M+Na]⁺ 290.02) |

| Synthesis Temperature | Not reported | 5°C |

Structural Analog 2: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one ()

- Core Structure : Contains a benzo[b][1,4]oxazin-3-one fused ring system with a pyrimidine substituent.

- Synthesis: Utilizes Cs₂CO₃ in DMF at room temperature, contrasting with the K₂CO₃-mediated reactions for pyridazinones .

Structural Analog 3: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()

- Core Structure : Integrates a chromen-4-one and pyrazolopyrimidine with a benzenesulfonamide.

- Fluorine substituents improve metabolic stability and bioavailability compared to non-halogenated analogs .

Structural Analog 4: Ranitidine-Related Furan Derivatives ()

- Core Structure: Features a furan-2-yl group substituted with dimethylaminomethyl and sulfonamide-like chains (e.g., {5-[(dimethylamino)methyl]furan-2-yl}methanol).

- Key Differences: Ranitidine analogs prioritize H₂ receptor antagonism via protonable dimethylamino groups, whereas the target compound’s methoxy and dimethyl groups may favor passive membrane diffusion. The absence of a pyridazinone ring in ranitidine derivatives limits their applicability in redox-modulating pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.